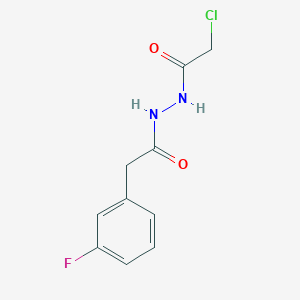

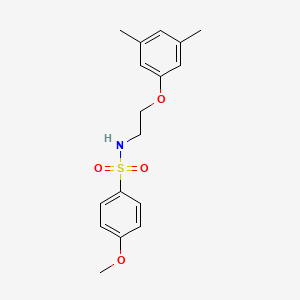

![molecular formula C20H19N3O2 B2494264 propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 833444-11-4](/img/structure/B2494264.png)

propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related indolo[2,3-b]quinoxaline derivatives often employs methods such as microwave-assisted synthesis, which provides an efficient and convenient route to generate these compounds. Microwave-assisted synthesis has been noted for its ability to achieve higher yields at lower operating temperatures, with reduced waste generation compared to traditional thermal reaction protocols (Avula et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within the indolo[2,3-b]quinoxaline family is characterized by their planar fused heterocyclic framework, which is crucial for their pharmacological activities, predominantly through DNA intercalation. The thermal stability of the DNA and indolo[2,3-b]quinoxaline derivative complex is a significant parameter for elucidating their mechanism of action, which is influenced by the substituents and side chains attached to the nucleus (Moorthy et al., 2013).

Chemical Reactions and Properties

Indolo[2,3-b]quinoxaline derivatives undergo various chemical reactions, including cyclocondensation and electrophilic substitution reactions, to generate a wide range of functionalized compounds. These reactions are pivotal for modifying the chemical properties and enhancing the biological activity of the derivatives (Shulga & Shulga, 2020).

科学的研究の応用

Synthesis Techniques

Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate, as part of the indolo[2,3-b]quinoxaline family, is used in advanced synthesis techniques. Microwave-assisted synthesis of 6H-indolo[2,3-b]quinoxalines has been reported to be more efficient and less wasteful compared to traditional thermal reaction methods (Avula, Komsani, Koppireddi, & Yadla, 2015).

Antibacterial Applications

Methyl-4-((substituted phenyl)[6H-indolo[2,3-b]quinoxalin-6yl]methylamino)benzoate derivatives, closely related to the chemical structure , have been synthesized and tested for antibacterial activity, showing potent inhibitory activity against various bacterial strains (Murthy et al., 2011).

Antimicrobial Activity

Compounds derived from 6H-indolo[2,3-b]quinoxalines have been observed to possess antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal species. This suggests their potential use in the development of new antimicrobial agents (Padmini, Babu, & Madhavan, 2015).

Synthetic Methods for Related Compounds

The study of synthetic methods and reactivity of indolo[2,3-b]quinoxalines, including derivatives similar to this compound, contributes to the understanding of their potential applications in pharmaceuticals and material sciences. For instance, the synthesis of novel nitrogen/sulfur heterocycles linking indole, quinoxaline, and other rings has been explored for potential biological activities (Boraei et al., 2020).

Bioactive Molecule Synthesis

6H-Indolo[2,3-b]quinoxalines have been synthesized as bioactive molecules with various pharmacological activities, demonstrating their relevance in the synthesis of potential therapeutic agents (Engqvist & Bergman, 2004).

Antiviral and Immunostimulatory Properties

Studies have shown that 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, related to the compound , possess antiviral activities and can act as potent interferon inducers, suggesting their potential use in antiviral therapy (Shibinskaya et al., 2010).

作用機序

Target of Action

The primary target of propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound interacts with its target, DNA, predominantly through DNA intercalation . This interaction can lead to changes in the DNA structure, affecting its function and potentially leading to cell death .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can interfere with DNA replication and transcription, disrupting the normal cellular processes . The exact biochemical pathways affected by this compound are still under investigation.

Result of Action

The compound’s interaction with DNA can lead to cell death, making it a potential anti-cancer agent . It has been found that the cytotoxic effect of this compound decreases or disappears for all types of cancer, except for Burkitt lymphoma, which is viral . Therefore, this compound is actively studied as antibacterial and antiviral agents .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at certain positions can affect the yield of the reaction products . More research is needed to fully understand how environmental factors influence the compound’s action.

特性

IUPAC Name |

propan-2-yl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-12(2)25-18(24)11-23-17-9-8-13(3)10-14(17)19-20(23)22-16-7-5-4-6-15(16)21-19/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAXOHXYYWHZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

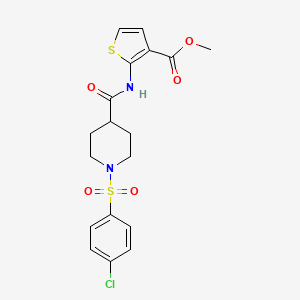

![methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494182.png)

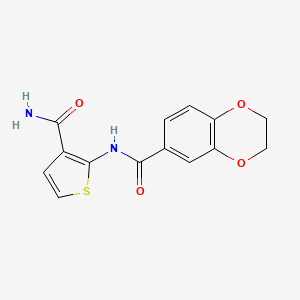

![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2494187.png)

![4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine](/img/structure/B2494192.png)

![5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate](/img/structure/B2494198.png)

amino}acetyl)imidazolidin-2-one](/img/structure/B2494199.png)

![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)